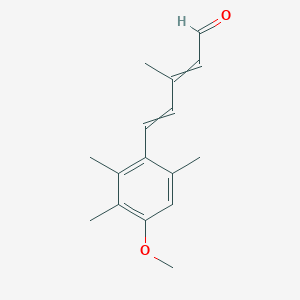

5-(4-甲氧基-2,3,6-三甲基苯基)-3-甲基戊二烯醛

描述

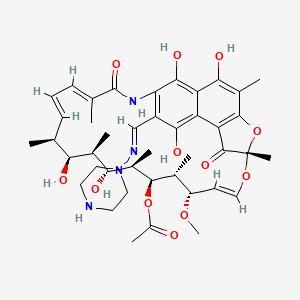

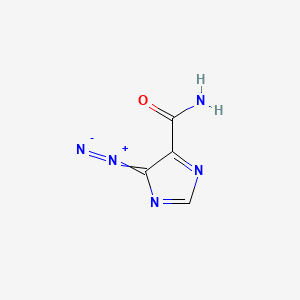

“5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal” is a chemical compound with the CAS Number: 419534-29-5 . It has a molecular weight of 244.33 . The IUPAC name for this compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.科学研究应用

合成和表征姜黄素衍生物:一项研究涉及合成非对称单羰基姜黄素衍生物,包括与5-(4-甲氧基-2,3,6-三甲基苯基)-3-甲基戊二烯醛相关的化合物。这些化合物使用各种光谱技术进行了表征,并分析了它们的量子化学见解、非线性光学性质和分子稳定性(Khalid et al., 2020)。

合成史托比霉素B的关键中间体:另一项研究突出了制备类似于问题中的化合物作为合成史托比霉素B的关键中间体,这是一种重要的杀菌剂(Popovsky et al., 2012)。

聚烯醛的合成和应用:报道了卤代聚烯醛的合成,包括与5-(4-甲氧基-2,3,6-三甲基苯基)-3-甲基戊二烯醛结构相关的化合物。这些化合物作为各种共轭聚烯醛的前体,展示了它们在合成有机化学中的实用性(Soullez et al., 1997)。

取代酚的区域控制合成:已经进行了关于类似于5-(4-甲氧基-2,3,6-三甲基苯基)-3-甲基戊二烯醛与β-二羰基化合物的缩合反应,产生取代酚的研究,展示了它在合成复杂有机分子中的应用(Chan & Brownbridge, 1981)。

氟代视黄酸及类似物的合成:一项研究探讨了使用类似化合物合成氟代视黄酸及其类似物。这些类似物显示出潜力引起小鼠化学诱导皮肤乳头瘤的退化,突显了它们在生物医学应用中的潜力(Lovey & Pawson, 1981)。

来自樟芝的抗炎成分:研究从樟芝中鉴定出具有抗炎特性的新苯类化合物,包括与5-(4-甲氧基-2,3,6-三甲基苯基)-3-甲基戊二烯醛结构相关的化合物。这些化合物被发现以剂量依赖的方式抑制一氧化氮的产生(Chen et al., 2013)。

属性

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)